molecular formula C38H28N2O2S2 B12797957 2,2'-Dithiobis(N,N-diphenylbenzamide) CAS No. 78010-10-3

2,2'-Dithiobis(N,N-diphenylbenzamide)

Cat. No.: B12797957
CAS No.: 78010-10-3
M. Wt: 608.8 g/mol
InChI Key: UYDBRJGZWRRGOQ-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N,N-diphenylbenzamide) is a chemical compound characterized by the presence of two benzamide groups connected through a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N,N-diphenylbenzamide) typically involves the reaction of N,N-diphenylbenzamide with a disulfide-forming reagent. One common method includes the use of thiol compounds under oxidative conditions to form the disulfide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of an oxidizing agent like iodine or hydrogen peroxide.

Industrial Production Methods

Industrial production of 2,2’-Dithiobis(N,N-diphenylbenzamide) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N,N-diphenylbenzamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The benzamide groups can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

2,2’-Dithiobis(N,N-diphenylbenzamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.

    Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-containing therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N,N-diphenylbenzamide) involves the formation and cleavage of the disulfide bond. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. The disulfide bond can be cleaved under reducing conditions, releasing the original thiol groups. This reversible redox behavior is crucial in various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of phenyl groups.

    2,2’-Dithiobis(N-ethylbenzamide): Similar structure but with ethyl groups instead of phenyl groups.

    2,2’-Dithiobis(N-propylbenzamide): Similar structure but with propyl groups instead of phenyl groups.

Uniqueness

2,2’-Dithiobis(N,N-diphenylbenzamide) is unique due to the presence of diphenyl groups, which provide additional steric hindrance and electronic effects. These properties can influence the reactivity and stability of the compound, making it distinct from its analogs with simpler alkyl groups.

Properties

CAS No.

78010-10-3

Molecular Formula

C38H28N2O2S2

Molecular Weight

608.8 g/mol

IUPAC Name

2-[[2-(diphenylcarbamoyl)phenyl]disulfanyl]-N,N-diphenylbenzamide

InChI

InChI=1S/C38H28N2O2S2/c41-37(39(29-17-5-1-6-18-29)30-19-7-2-8-20-30)33-25-13-15-27-35(33)43-44-36-28-16-14-26-34(36)38(42)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H

InChI Key

UYDBRJGZWRRGOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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